molecular formula C7H8N2O B1355185 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde CAS No. 914637-04-0

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

Cat. No. B1355185
M. Wt: 136.15 g/mol
InChI Key: YLRKWLSCHSHVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde” is a chemical compound with the molecular formula C7H8N2O . It is a solid substance stored at ambient temperature .


Molecular Structure Analysis

The crystal structure of a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been studied . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde” are not detailed in the available resources, related compounds have been synthesized through various reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at ambient temperature .

Scientific Research Applications

Functionalization and Reactivity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exhibits significant potential in chemical functionalization. Gallagher and Adams (1989) demonstrated that these compounds can be activated for functionalization at C-7 by conversion to quaternary imidazolium salts, reacting with aldehydes and alkyl halides (Gallagher & Adams, 1989). Additionally, this compound has been used in the synthesis of various derivatives by introducing and modifying a substituent in specific positions, as shown by Kavina et al. (2018) (Kavina, Sizov, & Yakovlev, 2018).

Antimicrobial Activity

Demchenko et al. (2021) synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which exhibited notable antibacterial and antifungal activities. Specifically, one compound displayed broad activity against various pathogens including Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).

Synthesis of Fused Heterocycles

A significant application of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is in the synthesis of fused heterocycles. This is demonstrated by Nikitenko et al. (2006), where isomeric mixtures of certain derivatives were used to develop a nonchromatographic method for large-scale synthesis of bicyclic heteroaryl-substituted compounds (Nikitenko et al., 2006).

Novel Compound Synthesis

Martynovskaya et al. (2022) highlighted the synthesis of two important families of fused heterocyclic assemblies from available building blocks, demonstrating the compound's utility in creating previously unknown classes of compounds (Martynovskaya et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRKWLSCHSHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571319
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

CAS RN

914637-04-0
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

Citations

For This Compound
1
Citations
MA Kavina, VV Sizov, IP Yakovlev - Russian Journal of Organic Chemistry, 2018 - Springer
Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.